molecular formula C6H10N2O B1380725 2-(1H-Pyrazol-4-yl)propan-2-ol CAS No. 23585-56-0

2-(1H-Pyrazol-4-yl)propan-2-ol

Cat. No. B1380725
CAS RN: 23585-56-0
M. Wt: 126.16 g/mol
InChI Key: WSDTUPAQKMRTFT-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-4-yl)propan-2-ol”, also known as PPOH, is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(1H-Pyrazol-4-yl)propan-2-ol”, has been a subject of interest in many studies . A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .


Molecular Structure Analysis

The InChI code for “2-(1H-Pyrazol-4-yl)propan-2-ol” is 1S/C6H10N2O/c1-6(2,9)5-3-7-8-4-5/h3-4,9H,1-2H3, (H,7,8) .

It has a molecular weight of 126.16 .

Scientific Research Applications

3. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: This compound is used in the synthesis of imidazole containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The synthesis involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
  • Results: The reaction afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .

4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5

  • Application Summary: Pyrazoles present antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
  • Methods of Application: The synthesis involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
  • Results: The reaction afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .

5. Use of 2-{4-[(4-{[1-Cyclopropyl-3-Tetrahydro-2H-Pyran-4

  • Application Summary: The present invention relates to novel methods of using 2-{4-[(4-{[1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]oxy}pyridin-2-yl)amino]pyridin-2-yl}propan-2-ol or a pharmaceutically acceptable salt thereof to treat physiological conditions such as cancer .
  • Methods of Application: The synthesis involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
  • Results: The reaction afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .

6. Synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole

  • Application Summary: This compound is used in the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole. These derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The synthesis involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
  • Results: The reaction afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,9)5-3-7-8-4-5/h3-4,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDTUPAQKMRTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292361
Record name α,α-Dimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-4-yl)propan-2-ol

CAS RN

23585-56-0
Record name α,α-Dimethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23585-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-4-yl)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Holmberg-Douglas, Y Choi, B Aquila, H Huynh… - ACS …, 2021 - ACS Publications
The direct β-functionalization of saturated aza-heterocycles has remained a synthetic challenge because of the remote and unactivated nature of β-C–H bonds in these motifs. Herein, …
Number of citations: 33 pubs.acs.org
N Holmberg-Douglas - 2021 - search.proquest.com
Over the last decade, photoredox catalysis has emerged as a powerful tool in organic synthesis that provides access to open-shell, one-electron, intermediates. In general, these one-…
Number of citations: 2 search.proquest.com

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